methyl 3-(4-cyanophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate
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Overview
Description
Methyl 3-(4-cyanophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate is a complex organic compound with a unique structure that combines elements of furochromene and cyanophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-cyanophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-cyanobenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-cyanophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
Methyl 3-(4-cyanophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as anti-inflammatory and anticancer properties, are of interest for drug development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 3-(4-cyanophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-cyanophenyl)-2-oxiranecarboxylate
- Methyl 5-(4-cyanophenyl)furan-2-carboxylate
- 2-amino-3-ethoxycarbonyl-4-(4′-methoxyphenyl)-4H-pyrano[3,2-c]chromene-6-methyl-5-one
Uniqueness
Methyl 3-(4-cyanophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of furochromene and cyanophenyl groups sets it apart from other similar compounds, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C20H13NO5 |
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Molecular Weight |
347.3 g/mol |
IUPAC Name |
methyl 3-(4-cyanophenyl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxylate |
InChI |
InChI=1S/C20H13NO5/c1-24-20(23)18-15(12-8-6-11(10-21)7-9-12)16-17(26-18)13-4-2-3-5-14(13)25-19(16)22/h2-9,15,18H,1H3 |
InChI Key |
BKGFTIYJADDZJS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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